molecular formula C17H16N6OS B6455690 N-(2,1,3-benzothiadiazol-4-yl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549028-09-1

N-(2,1,3-benzothiadiazol-4-yl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6455690
CAS No.: 2549028-09-1
M. Wt: 352.4 g/mol
InChI Key: FBFHQLYFLJINLD-UHFFFAOYSA-N
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Description

The compound seems to contain a 2,1,3-benzothiadiazole unit , which is a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole . This unit is often used as a building block in the design and synthesis of larger molecules and conductive polymers .


Synthesis Analysis

2,1,3-Benzothiadiazole has been known since the 19th century and is readily prepared in at least 85% yield from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine .


Molecular Structure Analysis

The structure of 2,1,3-benzothiadiazole was determined in 1951 . It behaves as a 10-electron system in which the 2-heteroatom contributes its lone pair to the ring current, in accordance with Hückel’s rule .


Chemical Reactions Analysis

2,1,3-Benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6OS/c1-17(2,3)13-9-23-14(19-13)8-7-12(20-23)16(24)18-10-5-4-6-11-15(10)22-25-21-11/h4-9H,1-3H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFHQLYFLJINLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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